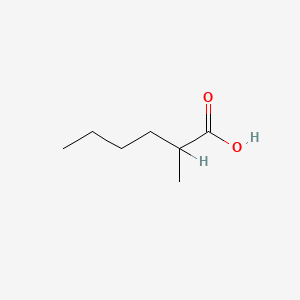

2-Methylhexanoic acid

Overview

Description

2-methylhexanoic acid is a medium-chain fatty acid.

This compound is a natural product found in Bothriochloa bladhii with data available.

Mechanism of Action

Target of Action

2-Methylhexanoic acid, also known as 2-methylhexanoate, is a medium-chain fatty acid . It is primarily used as a flavoring and fragrance agent . It has been identified as one of the volatile flavor compounds in the peel and pulp of doum fruit . .

Mode of Action

As a medium-chain fatty acid, it may interact with various enzymes and receptors in the body, influencing metabolic processes

Biochemical Pathways

As a medium-chain fatty acid, it may be involved in lipid metabolism

Pharmacokinetics

As a medium-chain fatty acid, it is likely absorbed in the gastrointestinal tract and metabolized in the liver

Result of Action

As a flavoring and fragrance agent, it may influence sensory perception

Biochemical Analysis

Biochemical Properties

2-Methylhexanoic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a volatile flavor compound in the peel and pulp of doum fruit . The interactions of this compound with enzymes and proteins can affect metabolic pathways and cellular processes, contributing to its role in flavor and fragrance applications.

Cellular Effects

This compound impacts various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in metabolic flux and metabolite levels, thereby altering cellular activities and functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, modulating their activity and influencing biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound does not exhibit significant changes in acute toxicity between 96 and 120 hours post-fertilization in zebrafish embryos, indicating its relative stability over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. For example, studies have shown that this compound does not show significant changes in acute toxicity at different time points, but sublethal toxicity was lower at 120 hours post-fertilization compared to 96 hours .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It belongs to the class of medium-chain fatty acids, which are metabolized through beta-oxidation and other biochemical pathways. The compound’s interactions with metabolic enzymes can influence metabolic flux and the levels of metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments. The transport and distribution mechanisms are crucial for its biological activity and function .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, affecting its activity and function. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes .

Biological Activity

2-Methylhexanoic acid (CAS Number: 4536-23-6) is a medium-chain fatty acid that has garnered attention for its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and potential applications, supported by data tables and case studies.

This compound is characterized by its aliphatic structure, consisting of a six-carbon chain with a methyl group at the second carbon. Its molecular formula is , and it is classified as a medium-chain fatty acid (MCFA) due to its carbon chain length.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

- Case Study: A study published in the Journal of Environmental Science and Health evaluated the efficacy of several organic acids, including this compound, against plant-parasitic nematodes. The results showed significant nematicidal activity, suggesting potential agricultural applications for pest control .

2. Immunomodulatory Effects

This compound has been implicated in modulating immune responses. It may influence cytokine production and enhance the activity of immune cells.

- Mechanism: The compound appears to activate pathways associated with inflammation and immune response, potentially through interactions with G protein-coupled receptors (GPCRs) .

3. Neurological Impact

There is emerging evidence that this compound may affect neurological functions. It has been studied for its potential role in neuroprotection and modulation of neurotransmitter systems.

- Research Finding: A study indicated that certain derivatives of this compound could inhibit arginase activity, which is linked to various neurological disorders . This suggests a potential therapeutic avenue for conditions such as cerebral malaria and erectile dysfunction.

Toxicological Considerations

Despite its beneficial properties, the safety profile of this compound warrants attention. Toxicological studies have assessed its effects on various biological systems.

- Toxicity Assessment: A report from the Joint FAO/WHO Expert Committee evaluated food additives, including this compound, highlighting the need for further studies to establish acceptable daily intake levels .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal methods for synthesizing 2-Methylhexanoic acid with high purity?

Basic

Two primary synthesis routes are documented: (1) chemical synthesis from n-hexane (15% yield) and (2) enzymatic synthesis using protease K (71% yield) . For high purity (>98%), neutralization titration and GC analysis are recommended to verify purity . Enzymatic methods are preferable for reduced byproducts, but reaction optimization (e.g., pH, temperature, and substrate ratios) is critical to enhance yields.

Q. How do structural isomers of carboxylic acids influence the synthesis of semiconductor nanoclusters?

Advanced

this compound directs the formation of specific CdS nanocluster isomers (e.g., NC-312) due to steric and electronic effects from its branched α-carbon. In contrast, linear isomers like n-hexanoic acid favor different nanocluster geometries (e.g., NC-323) . Researchers should select isomeric acids based on desired nanocluster morphology, as branching position alters ligand packing and nucleation kinetics.

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

Basic

- GC (Gas Chromatography) : To assess purity (>98% by GC) and detect volatile impurities .

- Neutralization Titration : For quantifying acid content .

- Refractive Index (n20/D 1.422) : To validate physical consistency .

- NMR and FTIR : For structural confirmation (e.g., α-methyl branching via H NMR) .

Q. How can researchers resolve contradictions in reported physical properties like boiling points?

Advanced

Discrepancies in boiling points (e.g., 209–210°C at ambient pressure vs. 72°C at 5.3 mmHg) arise from measurement conditions . Always report pressure alongside boiling points. For accurate comparisons, use standardized methods (e.g., ASTM D86) and validate with literature from authoritative sources (e.g., NIST or PubChem) .

Q. What mechanisms underlie the neurotoxic effects of this compound in zebrafish embryos?

Advanced

In zebrafish models, this compound induces pericardial edema, craniofacial deformities, and impaired locomotion at LOEC (Lowest Observed Effect Concentration) of 682 µM . Toxicity is attributed to mitochondrial dysfunction and oxidative stress, similar to valproic acid analogues. Researchers should prioritize endpoints like teratogenicity and behavioral assays in neurotoxicity studies.

Q. What safety protocols are essential when handling this compound in laboratory settings?

Basic

- PPE : Acid-resistant gloves, goggles, and lab coats to prevent skin/eye corrosion (GHS H314) .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in cool (<15°C), dark conditions to prevent degradation .

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials .

Q. How does the branching position in methyl-substituted carboxylic acids affect their biological activity?

Advanced

α-methyl branching in this compound enhances lipophilicity (logP 1.897) compared to linear isomers, increasing membrane permeability and nematicidal efficacy . In contrast, β-methyl isomers may exhibit reduced bioactivity due to steric hindrance. Structure-activity relationship (SAR) studies should correlate branching with logP, solubility, and target binding.

Q. In targeted metabolomics, how is this compound quantified, and what challenges exist in its detection?

Advanced

Quantification typically employs LC-MS/MS with isotope-labeled internal standards (e.g., C-labeled analogues) to correct for matrix effects . Challenges include:

- Isomer Separation : Differentiating 2-methyl from 3-methylhexanoic acid via high-resolution chromatography.

- Low Abundance : Pre-concentration (e.g., solid-phase extraction) may be required for low-concentration samples.

Q. What are the primary applications of this compound in fragrance formulation, and how are stability issues addressed?

Basic

It is used as a flavoring agent (FEMA 3191) with fatty, acidic notes . Stability is maintained by:

- Antioxidants : To prevent oxidation under light/heat.

- IFRA Compliance : Adherence to usage limits (e.g., 0.1% in final products) to avoid sensitization .

Q. What role does this compound play in the enzymatic synthesis of branched-chain esters, and how can reaction yields be optimized?

Advanced

As a precursor, it undergoes lipase-catalyzed esterification with alcohols to produce branched esters for fragrances . Yield optimization strategies include:

Properties

IUPAC Name |

2-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-3-4-5-6(2)7(8)9/h6H,3-5H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKMFSAVYPAZTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044241 | |

| Record name | 2-Methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless, oily liquid with a fruity odour | |

| Record name | 2-Methylhexanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/646/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

miscible with alcohol, ether and water | |

| Record name | 2-Methylhexanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/646/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.914-0.918 (20°/20°) | |

| Record name | 2-Methylhexanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/646/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4536-23-6, 104490-70-2 | |

| Record name | 2-Methylhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4536-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylcaproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004536236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104490702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylhexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LUK37N0QM8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylhexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031594 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.